molecular formula C9H8BrIO2 B2436567 Methyl 2-(bromomethyl)-5-iodobenzoate CAS No. 1310377-56-0

Methyl 2-(bromomethyl)-5-iodobenzoate

Cat. No. B2436567
CAS RN: 1310377-56-0
M. Wt: 354.969
InChI Key: UCENSHTXYGCSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(bromomethyl)-5-iodobenzoate, also known as MBIB, is an organic compound belonging to the class of benzoates. It is a colorless solid that is soluble in water and organic solvents. MBIB is used as a reagent in organic synthesis, as a catalyst, and in various biomedical applications. It is also used in the production of a variety of pharmaceuticals, and has been studied for its potential in the treatment of certain diseases.

Mechanism Of Action

Methyl 2-(bromomethyl)-5-iodobenzoate has been shown to act as an inhibitor of several enzymes involved in the regulation of cell growth and metabolism. It has been shown to inhibit the activity of several kinases, including PI3K, MEK, and AKT. Methyl 2-(bromomethyl)-5-iodobenzoate has also been shown to inhibit the activity of several transcription factors, including NF-kB and STAT3.
Biochemical and Physiological Effects
Methyl 2-(bromomethyl)-5-iodobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of several enzymes involved in the regulation of cell growth and metabolism. In addition, Methyl 2-(bromomethyl)-5-iodobenzoate has been shown to reduce inflammation, improve insulin sensitivity and glucose tolerance, and inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

Methyl 2-(bromomethyl)-5-iodobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable in both water and organic solvents. It is also non-toxic and has a low solubility in water, making it suitable for use in a wide range of experiments. However, Methyl 2-(bromomethyl)-5-iodobenzoate is a relatively expensive reagent, and its effects can vary depending on the concentration and duration of exposure.

Future Directions

Methyl 2-(bromomethyl)-5-iodobenzoate has been studied for its potential in the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, further research is needed to explore the potential of Methyl 2-(bromomethyl)-5-iodobenzoate as a diagnostic tool, as well as its potential use in the development of new drugs. Finally, research is also needed to explore the potential of Methyl 2-(bromomethyl)-5-iodobenzoate in the development of new materials and technologies.

Synthesis Methods

Methyl 2-(bromomethyl)-5-iodobenzoate can be synthesized from 2-bromo-5-iodobenzoic acid and methyl alcohol. The process involves the reaction of 2-bromo-5-iodobenzoic acid with methyl alcohol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields a solution of Methyl 2-(bromomethyl)-5-iodobenzoate, which can be isolated and purified by distillation.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-iodobenzoate has been studied for its potential in the treatment of certain diseases, including cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of various cancer cell lines, and to inhibit the production of inflammatory cytokines. Methyl 2-(bromomethyl)-5-iodobenzoate has also been studied for its potential to reduce inflammation and oxidative stress, and to improve insulin sensitivity and glucose tolerance.

properties

IUPAC Name

methyl 2-(bromomethyl)-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCENSHTXYGCSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-5-iodobenzoate

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